Ethyl pyruvate-d3

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Ethyl pyruvate-d3 (CAS 66966-38-9) is a stable isotope-labeled analog of ethyl pyruvate, specifically deuterated at the 3,3,3-positions of the methyl group. This compound belongs to the class of deuterium-labeled internal standards (SIL-IS) utilized in quantitative mass spectrometry.

Molecular Formula C5H8O3
Molecular Weight 119.13 g/mol
CAS No. 66966-38-9
Cat. No. B3044194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyruvate-d3
CAS66966-38-9
Molecular FormulaC5H8O3
Molecular Weight119.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C
InChIInChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3
InChIKeyXXRCUYVCPSWGCC-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyruvate-d3 (CAS 66966-38-9): Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Ethyl pyruvate-d3 (CAS 66966-38-9) is a stable isotope-labeled analog of ethyl pyruvate, specifically deuterated at the 3,3,3-positions of the methyl group [1]. This compound belongs to the class of deuterium-labeled internal standards (SIL-IS) utilized in quantitative mass spectrometry. With a molecular formula of C₅H₅D₃O₃ and a molecular weight of 119.13 g/mol, it possesses an exact mass of 119.066 Da, which is +3.019 Da higher than the unlabeled ethyl pyruvate (116.047 Da) . This mass differential enables unambiguous chromatographic co-elution and mass spectrometric differentiation, making it a critical tool for accurate quantification in complex biological matrices.

Why Ethyl Pyruvate-d3 Cannot Be Substituted with Unlabeled Ethyl Pyruvate or Other Analogs in Quantitative LC-MS


Substituting ethyl pyruvate-d3 with unlabeled ethyl pyruvate (CAS 617-35-6) or a non-isotopic internal standard (e.g., cyclopentanone) fundamentally compromises quantitative accuracy in LC-MS bioanalysis [1]. Unlabeled ethyl pyruvate co-elutes and shares the same mass transitions as the endogenous or administered analyte, rendering it indistinguishable and causing severe ion suppression/enhancement errors without compensation. While non-isotopic internal standards like cyclopentanone (used in GC methods) can provide relative correction factors (e.g., 2.805 for ethyl pyruvate) [2], they fail to correct for matrix effects and variable recovery during sample preparation in LC-MS/MS workflows. Stable isotope-labeled internal standards (SIL-IS) like ethyl pyruvate-d3 are essential because they exhibit nearly identical physicochemical properties (extraction recovery, ionization efficiency) to the analyte, thereby normalizing for variability and ensuring method robustness per regulatory guidelines [3].

Quantitative Differentiation of Ethyl Pyruvate-d3: Analytical Performance and Physicochemical Advantages


Mass Spectrometric Resolution: +3 Da Shift Enables Unambiguous Discrimination from Unlabeled Analyte

Ethyl pyruvate-d3 provides a definitive +3 Da mass shift (Exact Mass: 119.066 Da) compared to unlabeled ethyl pyruvate (Exact Mass: 116.047 Da) [1]. This 3 Da difference ensures that the internal standard (IS) and analyte peaks are fully resolved in the mass analyzer, eliminating cross-talk and enabling accurate peak integration. The monoisotopic mass difference is stable and predictable, unlike non-deuterated structural analogs which may suffer from variable ionization efficiency and retention time shifts . The 3,3,3-deuteration pattern specifically avoids deuterium loss under common MS conditions (e.g., in-source fragmentation), maintaining isotopic integrity for reliable quantification.

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Purity: ≥98 Atom % D Ensures Minimal Unlabeled Background Interference

The isotopic enrichment of ethyl pyruvate-d3 is specified at ≥98 atom % D by commercial suppliers such as CDN Isotopes and BOC Sciences . This high level of deuterium incorporation minimizes the residual presence of unlabeled (d0) species. In contrast, using a lower-purity internal standard (e.g., <95 atom %) would introduce a measurable background signal at the analyte's mass transition, artificially inflating the lower limit of quantitation (LLOQ) and compromising assay sensitivity and accuracy [1]. The purity threshold of ≥98% aligns with industry best practices for bioanalytical method validation, ensuring that the IS contribution to the analyte channel is negligible.

Method Validation Quantitative Accuracy Internal Standard Selection

Chemical Purity and Stability: ≥96% Chemical Purity with Documented Long-Term Storage Stability

Ethyl pyruvate-d3 is supplied with a minimum chemical purity of 96% (HPLC) as documented by vendors such as CDN Isotopes . This ensures that the internal standard solution does not contain significant levels of degradation products or impurities that could interfere with the assay. Critically, the compound is characterized by stability data: it is stable for at least 3 years when stored refrigerated under recommended conditions, with a re-analysis recommended after this period . This contrasts with the labile nature of unlabeled ethyl pyruvate in aqueous solution, which is prone to hydrolysis and requires careful handling and fresh preparation . The defined stability profile of the deuterated form reduces batch-to-batch variability and supports long-term, reproducible research programs.

Stability Quality Control Reagent Procurement

Structural Confirmation and Batch Traceability via Unique InChIKey

Ethyl pyruvate-d3 possesses a unique InChIKey (XXRCUYVCPSWGCC-BMSJAHLVSA-N) that explicitly defines its stereochemistry and isotopic substitution [1]. This identifier provides unambiguous confirmation of the compound's identity, distinguishing it from unlabeled ethyl pyruvate (InChIKey: XXRCUYVCPSWGCC-UHFFFAOYSA-N) [2] and other potential isotopomers. This level of specificity is critical for regulatory filings (e.g., IND/NDA) and for ensuring procurement of the correct reagent, as similar-sounding chemical names can lead to cross-ordering errors. Batch traceability and Certificates of Analysis (CoA) referencing this exact structure support rigorous quality management systems.

Chemical Identity Quality Assurance Regulatory Compliance

Optimal Application Scenarios for Ethyl Pyruvate-d3 in Quantitative Bioanalysis and Pharmacokinetic Studies


Absolute Quantification of Ethyl Pyruvate in Plasma by LC-MS/MS

Ethyl pyruvate-d3 serves as the gold-standard internal standard for the absolute quantification of ethyl pyruvate in complex biological matrices such as plasma or serum. Its +3 Da mass shift allows for unambiguous differentiation in the mass spectrometer [1], while its co-eluting physicochemical properties normalize for matrix-induced ion suppression/enhancement and variable extraction recovery . This is essential for generating accurate calibration curves (e.g., over a range of 25-2500 μg/mL as demonstrated in related HPLC-UV methods [2]) and meeting the stringent accuracy (±15%) and precision (±15%) criteria required for regulated preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies.

Metabolic Flux Analysis and Tracer Studies of Pyruvate Metabolism

The specific 3,3,3-deuteration of ethyl pyruvate-d3 makes it an ideal tracer for investigating metabolic flux through central carbon metabolism. Upon cellular uptake and ester hydrolysis, the resulting pyruvate-d3 enters pathways like glycolysis and the TCA cycle. The retention of the deuterium label in downstream metabolites (e.g., lactate-d3, alanine-d3) can be tracked via LC-MS or NMR, providing quantitative insights into metabolic pathway activity. The high isotopic enrichment (≥98 atom % D) [1] ensures a strong signal-to-noise ratio for these tracing experiments, enabling precise determination of metabolic rates without the interference of endogenous, unlabeled metabolites.

Method Validation and Quality Control for Ethyl Pyruvate Formulation Analysis

In pharmaceutical quality control (QC) and stability testing of ethyl pyruvate drug formulations or research solutions, ethyl pyruvate-d3 is employed as an internal standard to achieve high-precision, accurate quantification [1]. It compensates for any variability in injection volume or minor instrument fluctuations during HPLC-UV or LC-MS analysis. The defined chemical purity (≥96%) and long-term storage stability of the deuterated standard ensure that the reference material itself does not degrade and introduce errors into the assay over time, thereby supporting the generation of reliable stability-indicating data.

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